(3-Methoxybenzyl)boronic acid
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Overview
Description
(3-Methoxybenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl ring substituted with a methoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxybenzyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxybenzyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl halides.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Methoxybenzyl)boronic acid has diverse applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-Methoxybenzyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in various applications, including sensing and drug delivery. The compound’s interaction with palladium catalysts in Suzuki-Miyaura cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Methoxybenzyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and stability. Compared to phenylboronic acid, it offers different electronic properties that can be advantageous in specific synthetic applications. The methoxy group can also provide additional sites for functionalization, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H11BO3 |
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Molecular Weight |
165.98 g/mol |
IUPAC Name |
(3-methoxyphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI Key |
BSHKXMVLIGBFGX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)OC)(O)O |
Origin of Product |
United States |
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